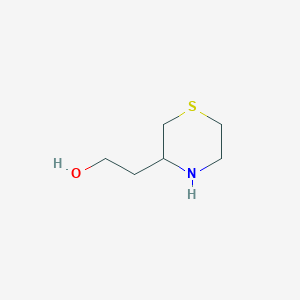

2-(Thiomorpholin-3-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

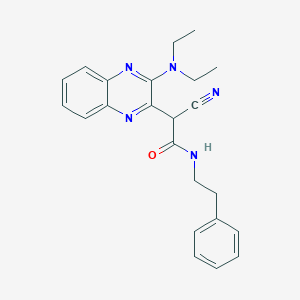

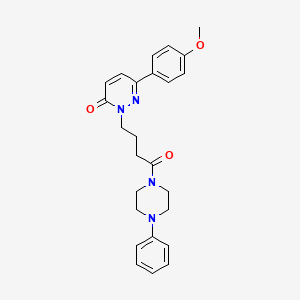

“2-(Thiomorpholin-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H13NOS . It has a molecular weight of 147.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(Thiomorpholin-3-yl)ethan-1-ol” is represented by the formula C6H13NOS . The InChI code for this compound is 1S/C6H13NOS/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 .Physical And Chemical Properties Analysis

The physical form of “2-(Thiomorpholin-3-yl)ethan-1-ol” is a powder . The compound is stored at room temperature . Unfortunately, the boiling point is not specified .Scientific Research Applications

1. Antioxidant Activity and QSAR Analysis

2-(Thiomorpholin-3-yl)ethan-1-ol derivatives have been studied for their antioxidant activities. QSAR (Quantitative Structure-Activity Relationship) analysis of these derivatives revealed that certain molecular descriptors like polarisation, dipole moment, lipophilicity, and energy parameters significantly affect antioxidant activity. It was found that molecules with smaller volume and surface area exhibited higher levels of antioxidant activity. The study provides a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

2. Medicinal Chemistry and Novel Building Blocks

In medicinal chemistry, thiomorpholines, including 2-(Thiomorpholin-3-yl)ethan-1-ol, are recognized as valuable building blocks. Their derivatives have been incorporated into human clinical trials due to their promising biological profiles. The synthesis of novel bridged bicyclic thiomorpholines showcased their potential as useful components in medicinal chemistry, highlighting their significance in drug discovery and development (Walker & Rogier, 2013).

3. Antimicrobial and Antitubercular Agents

Derivatives of 2-(Thiomorpholin-3-yl)ethan-1-ol have been synthesized and evaluated for antimicrobial activities. Specifically, certain synthesized compounds demonstrated potent antitubercular properties against Mycobacterium tuberculosis H37Rv. These compounds were characterized and their potent activity was highlighted, suggesting their potential in treating tuberculosis and other microbial infections (Marvadi et al., 2019).

4. Scaffold for Chemosensor Development

2-(Thiomorpholin-3-yl)ethan-1-ol derivatives have been used as scaffolds for developing chemosensors. A notable application includes the design of a colorimetric fluorescent chemosensor based on pyrazoline. This chemosensor demonstrated selective detection of Zn2+ ions and was successfully employed in live cell imaging, showing the versatility of thiomorpholine derivatives in sensor technology (Kasirajan et al., 2017).

5. Synthesis of Asymmetric Epoxidation Catalysts

Thiomorpholine derivatives, including 2-(Thiomorpholin-3-yl)ethan-1-ol, have been synthesized and used to generate sulfur ylides. These ylides served as catalysts in the asymmetric epoxidation of aldehydes, showcasing high yields, enantioselectivity, and diastereoselectivity. The synthesized catalysts were also easily recoverable, demonstrating their potential in sustainable and efficient chemical synthesis (Hansch et al., 2008).

Safety and Hazards

The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-thiomorpholin-3-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAZJAQOKJLHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiomorpholin-3-yl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)

![N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2574838.png)

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)